molecular formula C20H28N2O2 B1597675 Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate CAS No. 306936-99-2

Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate

Cat. No. B1597675
M. Wt: 328.4 g/mol
InChI Key: FAOFWPUQYMFDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate, more commonly known as E3TBP, is a compound that has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and other scientific fields. It is a relatively new compound that has been synthesized in laboratories and is currently being studied for its various properties and potential uses.

Scientific Research Applications

Synthesis of Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines

A study by Ivanov et al. (2017) discusses the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines using a similar compound as a starting material. The research highlights a new method for synthesizing 8-halo-substituted derivatives, demonstrating the compound's utility in creating novel chemical entities for further investigation (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Asymmetric Catalytic Cyclopropanations

Park, Sakata, and Nishiyama (1996) explored the use of aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium in asymmetric catalytic cyclopropanations, involving a compound with structural similarities. This research demonstrates the compound's relevance in catalysis, contributing to the synthesis of cyclopropane derivatives with high enantioselectivity (Park, Sakata, & Nishiyama, 1996).

Anticancer Activity

Zheng et al. (2009) synthesized a series of novel pyrazole-5-carbohydrazide hydrazone derivatives, including compounds structurally related to the specified chemical, and investigated their effects on A549 lung cancer cell growth. This study indicates the potential of such compounds in developing new anticancer agents (Zheng, Wu, Zhao, Dong, & Miao, 2009).

Hydrogen-Bonded Supramolecular Structures

Research by Castillo et al. (2009) on hydrogen-bonded supramolecular structures involves the synthesis of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, which share a core structure with the compound . This work contributes to understanding how such compounds participate in forming complex molecular assemblies, which is crucial for the design of new materials and pharmaceuticals (Castillo, Abonía, Cobo, & Glidewell, 2009).

Crystal Structure and DFT Study

A study focused on the synthesis and crystal structure analysis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a compound with similarities to the specified chemical, was conducted by Zhao and Wang (2023). This research provides insight into the molecular structure through X-ray diffraction and DFT calculations, helping to understand the physical and chemical properties of such compounds (Zhao & Wang, 2023).

properties

IUPAC Name

ethyl 5-tert-butyl-2-[(2,4,6-trimethylphenyl)methyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-8-24-19(23)17-11-18(20(5,6)7)21-22(17)12-16-14(3)9-13(2)10-15(16)4/h9-11H,8,12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOFWPUQYMFDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=C(C=C(C=C2C)C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372642
Record name Ethyl 3-tert-butyl-1-[(2,4,6-trimethylphenyl)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate

CAS RN

306936-99-2
Record name Ethyl 3-(1,1-dimethylethyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-tert-butyl-1-[(2,4,6-trimethylphenyl)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.